S-(2-((4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate
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Overview
Description
S-(2-((4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-((4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate typically involves the condensation of 4-ethoxyphenyl and 5-methylthiazole derivatives. The reaction conditions often include the use of catalysts such as zinc oxide nanoparticles, which facilitate the formation of the thiazole ring . The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
S-(2-((4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
S-(2-((4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of S-(2-((4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate involves its interaction with specific molecular targets. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors. For example, it may inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with a similar sulfur-containing heterocyclic structure.
Sulfonimidates: Organosulfur compounds with a tetrahedral sulfur center.
Uniqueness
S-(2-((4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
S-[2-[[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]-2-oxoethyl] ethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-4-21-13-7-5-12(6-8-13)15-10(2)23-16(18-15)17-14(20)9-22-11(3)19/h5-8H,4,9H2,1-3H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKYHWGDZFWFTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CSC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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